molecular formula C11H6D8N2O B602704 N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 CAS No. 1219805-49-8

N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8

Cat. No.: B602704
CAS No.: 1219805-49-8
M. Wt: 198.24
InChI Key:
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Description

N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 is a deuterated derivative of N-(Benzoyl)piperazine, where the hydrogen atoms at positions 2, 3, 5, and 6 on the piperazine ring are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 typically involves the deuteration of N-(Benzoyl)piperazine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol.

Scientific Research Applications

N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the study of reaction mechanisms and metabolic pathways.

    Biology: Employed in tracer studies to investigate biological processes and enzyme kinetics.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and catalysts, as well as in quality control processes.

Mechanism of Action

The mechanism of action of N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in the molecule provide a distinct mass difference compared to the non-deuterated form, allowing for precise tracking and analysis in various experimental setups. The molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    N-(Benzoyl)piperazine: The non-deuterated form of the compound.

    Piperazine-2,2,3,3,5,5,6,6-d8: A deuterated derivative without the benzoyl group.

    N-(2-Hydroxyethyl)piperazine-d4: Another deuterated piperazine derivative used in similar applications.

Uniqueness

N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 is unique due to the presence of both the benzoyl group and the deuterium atoms. This combination provides specific advantages in terms of stability, reactivity, and analytical precision, making it a valuable tool in various fields of scientific research.

Properties

IUPAC Name

(2,2,3,3,4,5,5,6-octadeuteriopiperazin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2/i6D2,7D2,8D,9D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNXBQRNMNVUMV-YQCSIQCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C(N(C(C(N1C(=O)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Mono-benzoylation of unsymmetric substituted piperazines could be achieved by using one of the following procedures (Scheme 57), in which all the methods were exemplified by mono-alkyl substituted piperazines. (a) Unsymmetric piperazines were treated with 2 equivalents of n-butyllithium, followed by the addition of benzoyl chloride at room temperature to afford a mixture of two regioisomers, which could be separated by chromatography (Wang et al, Ref. 89 and 90(b), Scheme 58 eq. 06); (b) Benzoic acid was converted to its pentafluorophenyl ester, and then further reaction with 2-alkylpiperazine to provide the mono-benzoylpiperazines with the benzoyl group at the less hindered nitrogen (Adamczyk et al, Ref. 90(a), Scheme 58, eq. 07); (c) A mixture of piperazine and methyl benzoate was treated with dialkylaluminum chloride in methylene chloride for 2-4 days to yield the mono-benzoylpiperazine with the benzoyl group at the less hindered nitrogen (Scheme 58 eq. 08); (d) Unsymmetric piperazines were treated with 2 equivalents of n-butyllithium, followed by subsequent addition of triethylsilyl chloride and benzoyl chloride in THF at room temperature to afford mono-benzoylpiperazines with the benzoyl group at the more hindered nitrogen (Wang et al, Ref. 90(b), Scheme 58, eq. 09).
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dialkylaluminum chloride
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

This was similarly prepared from benzoic acid (5.02 g) and 1-(tert-butoxycarbonyl)piperazine (7.66 g) and the title compound was isolated as a white solid (7.7 g, 82%). LCMS: Rt 0.51 min; m/z 191 (MH+).
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5.02 g
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7.66 g
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82%

Synthesis routes and methods IV

Procedure details

To a stirred solution of 2-methylpiperazine (10.0 g, 0.1 mol) in dry CH2Cl2 (500 ml) under argon was added a solution of 1.0 M Me2AlCl or Et2AlCl in hexanes (100 ml, 0.1 mmol) and methyl benzoate (12.4 ml, 0.1 mmol) at room temperature. The reaction mixture was then stirred for 2 days before 2N NaOH (200 ml) was added. Aqueous layer was extracted with EtOAc (3×100 ml). The combined organic layer was dried over MgSO4 and concentration of solution provided 20.0 g of crude product (98%), with was pure enough for the further reactions.
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10 g
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hexanes
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12.4 mL
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500 mL
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200 mL
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98%

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